Product packaging for 5,7-Dimethoxychromone(Cat. No.:CAS No. 59887-91-1)

5,7-Dimethoxychromone

Cat. No.: B1658169
CAS No.: 59887-91-1
M. Wt: 206.19 g/mol
InChI Key: KTYBWRXYZHFNSL-UHFFFAOYSA-N
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Description

5,7-Dimethoxychromone is a chromone derivative, an important oxygen-containing heterocycle recognized as a privileged structure in medicinal chemistry. Chromones are widely distributed in nature and are useful templates for designing diversified therapeutic molecules with significant pharmacological potential. Researchers value this scaffold for its broad and promising biological activities, which include antioxidant, anti-inflammatory, antimicrobial, and antiviral properties. In research settings, chromone derivatives like this compound are investigated as lead compounds for developing new drugs. The chromone core is a key structure for the design of molecules that can inhibit various enzymes. Specific substitution patterns on the chromone nucleus, such as methoxyl groups at the 5 and 7 positions, are a common focus in Structure-Activity Relationship (SAR) studies to optimize biological potency and selectivity. This compound serves as a vital building block for synthesizing more complex analogs and for probing biochemical mechanisms. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O4 B1658169 5,7-Dimethoxychromone CAS No. 59887-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYBWRXYZHFNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)C=CO2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495247
Record name 5,7-Dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59887-91-1
Record name 5,7-Dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies

Plant Sources of 5,7-Dimethoxychromone

This compound is a naturally occurring chromone (B188151) found in specific plant species. Its isolation has been documented primarily from the Artemisia genus.

Research has identified this compound as a constituent of Artemisia campestris subsp. maritima, a coastal subspecies of field wormwood found along the Atlantic coasts of Europe. britishandirishbotany.orgmyspecies.info In a notable study, this compound, along with 5-Hydroxy-7-methoxychromone, was isolated from the acetone (B3395972) extract of the aerial parts of this plant. researchgate.netresearchgate.netresearchgate.net At the time of its discovery in this subspecies, it was classified as a new natural compound. researchgate.netresearchgate.netresearchgate.net The structures of these isolated chromones were elucidated using 1D and 2D NMR techniques. researchgate.netresearchgate.net

The isomeric compound, 6,7-Dimethoxychromone, has been identified in other plant species, highlighting the natural diversity of dimethoxychromone structures.

Jatropha podagrica : This ornamental and medicinal plant has been found to contain 6,7-Dimethoxychromone. researchgate.nettjnpr.org The compound was isolated from an aqueous methanol (B129727) extract of the plant's leaves and was identified as a potent allelochemical. researchgate.netgrafiati.com

Salicornia europaea : Also known as glasswort, this halophyte is another source of dimethoxychromones. tandfonline.com Specifically, 6,7-Dimethoxychromone has been isolated from the reddish stems of this plant. researchgate.netsci-hub.seresearchgate.net Its presence, along with other chromone derivatives, contributes to the complex phytochemical profile of this species. sci-hub.sentua.gr

Table 1: Natural Occurrence of Dimethoxychromones in Various Plant Species

Compound NamePlant SourcePlant FamilyReference(s)
This compound Artemisia campestris subsp. maritimaAsteraceae researchgate.net, researchgate.net, researchgate.net
6,7-Dimethoxychromone Jatropha podagricaEuphorbiaceae researchgate.net, tjnpr.org, grafiati.com
6,7-Dimethoxychromone Salicornia europaea (glasswort)Amaranthaceae researchgate.net, sci-hub.se, tandfonline.com

Lichens are symbiotic organisms known to produce a vast array of secondary metabolites, including chromones, which are typically formed through the polyketide pathway. tnenvis.nic.in While direct database entries for this compound are not explicitly detailed in the provided search context, specialized lichen metabolite databases serve as crucial repositories for such information. These databases are instrumental in the identification of lichen-derived natural products. ebi.ac.uk

Examples of relevant databases include:

LIAS metabolites : An interactive database for the identification of secondary metabolites from lichens. lias.net

The Lichen DataBase (LDB) : A library containing high-resolution MS/MS spectra for hundreds of lichen metabolites, facilitating their identification in metabolomic studies. ebi.ac.uk

Given that chromones are a known class of lichen substances, it is highly probable that various dimethoxychromone isomers are cataloged within these and other similar databases, which now contain spectra for over 650 compounds. ebi.ac.ukresearchgate.net

Advanced Isolation and Purification Techniques

The isolation of this compound and related compounds from their natural sources relies on a combination of extraction and chromatographic methods.

Chromatography is a fundamental technique for separating and purifying components from a mixture. nih.govkhanacademy.org For chromones, several advanced methods are employed:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a widely used method for the analysis and isolation of chromones. sielc.com It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

Reverse-Phase Flash Chromatography (RP-FC) : This technique has been effectively used for the one-step isolation of chromones from plant extracts, such as those from Aloe barbadensis. tandfonline.comnih.gov It is an environmentally friendly procedure that can yield high-purity compounds in a short time. tandfonline.com

Medium-Pressure Liquid Chromatography (MPLC) : Often used as a preliminary separation step, reverse-phase MPLC (RP-MPLC) can process larger quantities of crude extract. researchgate.nettandfonline.com

High Performance Counter-Current Chromatography (HPCCC) : This is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, preventing the irreversible adsorption of the product. mdpi.com It has been successfully combined with RP-MPLC to isolate and purify chromones from the n-butanol extract of Saposhnikovia divaricata. researchgate.nettandfonline.com

These methods enable the efficient separation of individual chromones from complex plant extracts with high purity. researchgate.nettandfonline.combioanalysis-zone.com

The initial step in isolating chromones is the extraction from raw plant material. The choice of solvent and method is critical for maximizing yield.

Solvent Extraction : The selection of a solvent is based on the polarity of the target compound. nih.gov For the isolation of this compound from Artemisia campestris subsp. maritima, an acetone extract was used. researchgate.netresearchgate.net In the case of 6,7-Dimethoxychromone from Jatropha podagrica, an aqueous methanol extract was employed. researchgate.netgrafiati.com

Conventional Extraction Methods :

Maceration : This simple technique involves soaking the plant material in a solvent at room temperature for an extended period. foodresearchlab.comdergipark.org.tr

Soxhlet Extraction : A continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent. foodresearchlab.com

Non-Conventional (Modern) Extraction Methods :

Ultrasound-Assisted Extraction (UAE) : Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency at lower temperatures. nih.govfoodresearchlab.com

Microwave-Assisted Extraction (MAE) : Employs microwave energy to heat the solvent and plant material, significantly reducing extraction time and solvent volume. nih.gov

Table 2: Summary of Isolation and Purification Techniques for Chromones

TechniquePrincipleApplication ExampleReference(s)
Acetone Extraction Solvent extraction based on polarity.Isolation of this compound from Artemisia campestris subsp. maritima. researchgate.net, researchgate.net
Aqueous Methanol Extraction Solvent extraction using a polar solvent mixture.Isolation of 6,7-Dimethoxychromone from Jatropha podagrica. researchgate.net, grafiati.com
Reverse-Phase HPLC (RP-HPLC) Chromatographic separation based on hydrophobicity.General analysis and separation of chromones. sielc.com
Reverse-Phase Flash Chromatography (RP-FC) Preparative liquid chromatography with a non-polar stationary phase.One-step purification of chromones from Aloe barbadensis. tandfonline.com, nih.gov
High Performance Counter-Current Chromatography (HPCCC) All-liquid separation technique based on differential partitioning.Purification of chromones from Saposhnikovia divaricata. researchgate.net, tandfonline.com

Synthetic Strategies and Methodologies for 5,7 Dimethoxychromone and Its Derivatives

Classical and Contemporary Chromone (B188151) Synthesis Routes

Several foundational reactions have been established for the general synthesis of the chromone ring system. These methods typically involve the condensation and subsequent cyclization of phenolic precursors.

The Simonis condensation is a classical method for synthesizing chromones from the reaction of phenols and β-ketoesters. ijrar.orguniven.ac.za The reaction is typically carried out in the presence of a strong condensing agent, such as phosphorus pentoxide (P₂O₅) or phosphoric acid, which facilitates the cyclization. univen.ac.za In this reaction, the ketone group of the β-ketoester is activated by the condensing agent, allowing it to react with the hydroxyl group of the phenol. Following this, the ester group is activated for an electrophilic attack on the aromatic ring, leading to the formation of the chromone structure. wikipedia.org The choice of reactants can influence the outcome; for instance, the presence of alkyl groups at the α-position of the β-ketoester tends to favor the formation of a chromone over a coumarin, which can sometimes be a competing product. ijrar.org

The Kostanecki-Robinson reaction provides a pathway to chromones and flavones through the acylation of o-hydroxyaryl ketones. wikipedia.org The process occurs in two main steps: first, the o-hydroxyaryl ketone is treated with an aliphatic or aromatic acid anhydride (B1165640) and its corresponding sodium salt to form a β-diketone intermediate via a Claisen-type condensation. wikipedia.orgcore.ac.uk In the second step, this intermediate undergoes acid-catalyzed cyclization to yield the final chromone product. core.ac.uk When an aromatic anhydride is used, the reaction specifically produces flavones, which are 2-phenyl substituted chromones. wikipedia.org The mechanism involves O-acylation of the phenol, followed by an intramolecular aldol (B89426) condensation to form a hydroxydihydrochromone, and finally, elimination of the hydroxyl group to create the pyrone ring. wikipedia.org

The Baker-Venkataraman rearrangement is a versatile two-step method for synthesizing chromones and flavones from o-hydroxyacetophenones. wikipedia.org The first step involves the conversion of the o-hydroxyacetophenone to a 2-acyloxyacetophenone. This ester then undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone. wikipedia.orgalfa-chemistry.com This rearrangement is highly valued for its ability to regioselectively construct the 1,3-dicarbonyl unit ortho to the phenolic hydroxyl group. alfa-chemistry.com The resulting o-hydroxyaryl 1,3-diketone is then subjected to acid-catalyzed cyclodehydration to afford the chromone or flavone (B191248) core structure. wikipedia.orgalfa-chemistry.com

Table 1: Overview of Classical Chromone Synthesis Routes

Reaction Name Starting Materials Key Reagents Intermediate/Product Type
Simonis Condensation Phenol, β-Ketoester Phosphorus Pentoxide (P₂O₅) Chromone
Kostanecki-Robinson Reaction o-Hydroxyaryl Ketone, Acid Anhydride Base, then Acid β-Diketone, then Chromone/Flavone
Baker-Venkataraman Rearrangement o-Hydroxyacetophenone, Acylating Agent Base, then Acid 1,3-Diketone, then Chromone/Flavone

Directed Synthesis of the 5,7-Dimethoxychromone Core Structure

The synthesis of the specific this compound framework requires careful selection of precursors and optimization of reaction conditions to ensure the correct substitution pattern on the final molecule.

The most critical precursor for the synthesis of this compound and its C-2 substituted derivatives is 2'-hydroxy-4',6'-dimethoxyacetophenone . core.ac.ukasianpubs.org This starting material contains the necessary oxygenation pattern on the aromatic ring that will become the A-ring of the chromone.

This precursor is typically prepared from phloroacetophenone (2',4',6'-trihydroxyacetophenone) through selective methylation. datapdf.comias.ac.in For example, reacting 2',4',6'-trihydroxyacetophenone (B23981) with two equivalents of dimethyl sulfate (B86663) in the presence of anhydrous potassium carbonate (K₂CO₃) in acetone (B3395972) can yield 2'-hydroxy-4',6'-dimethoxyacetophenone. datapdf.com The resistance of the 2'-hydroxyl group to methylation under these conditions is a key feature of its chemistry, attributed to strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl oxygen. This chelation makes the 2'-hydroxyl group significantly less nucleophilic than the hydroxyls at the 4' and 6' positions. datapdf.com

The condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone with various reagents is the primary strategy to build the chromone's pyrone ring. For instance, its reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can form an enaminoketone, which is a versatile intermediate for further transformations. mdpi.com

Once the precursor, 2'-hydroxy-4',6'-dimethoxyacetophenone, is obtained, the final step is the formation of the pyrone ring via a cyclization reaction. The specific mechanism depends on the chosen synthetic route.

One common method involves a base-catalyzed condensation with an ester, followed by acid-catalyzed cyclization. For example, the synthesis of 2-isopropyl-5,7-dimethoxychromone was achieved by reacting 2'-hydroxy-4',6'-dimethoxyacetophenone with ethyl isobutyrate. core.ac.uk The reaction was performed using sodium ethoxide (NaOEt) as the base, generated in situ from sodium metal in dry ethanol, which facilitates the initial condensation. The resulting intermediate is then cyclized to the chromone. core.ac.uk

Another powerful cyclization strategy involves the oxidative cyclization of a chalcone (B49325) intermediate. Chalcones are prepared by the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025). For the synthesis of flavones (2-phenyl-chromones), 2'-hydroxy-4',6'-dimethoxyacetophenone is condensed with an appropriate benzaldehyde in the presence of a base like potassium hydroxide (B78521) (KOH). asianpubs.org The resulting 2'-hydroxy-chalcone can then be cyclized. A modern and efficient method for this cyclization uses a catalytic amount of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. asianpubs.org

Optimization of these cyclization reactions is crucial for achieving high yields and purity. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time. For instance, in the synthesis of a tetramethoxychalcone, switching the solvent from methanol (B129727) to N,N-dimethylformamide (DMF) increased the yield from 68.9% to 91.1% and dramatically reduced the reaction time from 24 hours to 4 hours. asianpubs.org During the subsequent iodine-catalyzed cyclization, it was found that heating the reaction at 130-140 °C for exactly 45 minutes gave the highest yield (91.5%); longer reaction times led to the formation of impurities. asianpubs.org Such optimization efforts are essential for developing efficient and scalable synthetic routes. whiterose.ac.uknih.gov

Table 2: Research Findings on the Synthesis of this compound Derivatives

Derivative Precursor Reagents Yield Reference
2-Isopropyl-5,7-dimethoxychromone 2'-hydroxy-4',6'-dimethoxyacetophenone Ethyl isobutyrate, NaOEt 40% core.ac.uk
2-Benzyl-5,7-dimethoxychromone 2'-hydroxy-4',6'-dimethoxyacetophenone Ethyl phenylacetate, NaH 60% datapdf.com
3',4',5,7-Tetramethoxyflavone 2'-hydroxy-4',6'-dimethoxyacetophenone 3,4-Dimethoxybenzaldehyde, KOH, then I₂/DMSO 91.5% (cyclization step) asianpubs.org
3-Iodo-5,7-dimethoxychromone 2'-hydroxy-4',6'-dimethoxyacetophenone DMF-DMA, then I₂ 29% mdpi.com

Synthetic Approaches to C-2 Substituted this compound Derivatives

The synthesis of C-2 substituted this compound derivatives, such as 2-isopropyl-5,7-dimethoxychromone and 2-ethyl-5,7-dimethoxychromone, is a key area of research due to the potential biological activities of these compounds. core.ac.uk A common and effective method involves the condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone with various ethyl carboxylate esters. core.ac.uk

A general approach to synthesizing these derivatives begins with the selective methylation of 2',4',6'-trihydroxyacetophenone. acs.org Reaction with two equivalents of dimethyl sulfate in the presence of anhydrous potassium carbonate in acetone yields 2'-hydroxy-4',6'-dimethoxyacetophenone. datapdf.com This intermediate is then subjected to a condensation reaction with an appropriate ethyl ester, such as ethyl isobutyrate for the synthesis of 2-isopropyl-5,7-dimethoxychromone, in the presence of a base like sodium ethoxide. core.ac.ukdatapdf.com The subsequent cyclization of the resulting diketone, often facilitated by treatment with acetic acid and sulfuric acid, affords the desired C-2 substituted this compound derivative. acs.org

For instance, the synthesis of 2-isopropyl-5,7-dimethoxychromone is achieved by reacting 2'-hydroxy-4',6'-dimethoxyacetophenone with ethyl isobutyrate. core.ac.ukdatapdf.com Similarly, using ethyl propionate (B1217596) in the condensation step leads to the formation of 2-ethyl-5,7-dimethoxychromone. researchgate.net These synthetic routes have been shown to produce the target compounds in good yields. core.ac.uk

Table 1: Synthesis of C-2 Substituted this compound Derivatives

Derivative Starting Materials Key Reagents Reference
2-Isopropyl-5,7-dimethoxychromone 2'-Hydroxy-4',6'-dimethoxyacetophenone, Ethyl isobutyrate Sodium ethoxide, Acetic acid, Sulfuric acid core.ac.ukdatapdf.com
2-Ethyl-5,7-dimethoxychromone 2'-Hydroxy-4',6'-dimethoxyacetophenone, Ethyl propionate Sodium ethoxide, Acetic acid, Sulfuric acid researchgate.net

Synthesis of Halogenated this compound Derivatives (e.g., 3-Iodo-5,7-dimethoxychromone)

The synthesis of halogenated derivatives, particularly 3-iodo-5,7-dimethoxychromone, is of significant interest as these compounds serve as crucial intermediates for further functionalization, for example, in cross-coupling reactions. mdpi.comnih.gov A common method for the synthesis of 3-halochromones is Gammill's protocol, which involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminoketone. mdpi.comresearchgate.net This intermediate then undergoes a halogen-mediated ring closure to yield the corresponding 3-halochromone. mdpi.comresearchgate.net

Specifically for 3-iodo-5,7-dimethoxychromone, the synthesis can start from 2'-hydroxy-4',6'-dimethoxyacetophenone. The reaction with DMF-DMA would yield the corresponding enaminoketone. Subsequent treatment with an iodine source, such as iodine in chloroform (B151607), facilitates the cyclization and iodination to produce 3-iodo-5,7-dimethoxychromone. mdpi.comresearchgate.net However, it has been reported that the synthesis of 3-iodo-5,7-dimethoxychromone from the corresponding enaminoketone can result in a poor yield of 29%. mdpi.comnih.gov This highlights a potential challenge in this synthetic route.

An alternative approach involves the direct halogenation of the chromone ring. mdpi.com However, the specifics of this method for this compound are not detailed in the provided context. Once synthesized, 3-iodo-5,7-dimethoxychromone can be utilized in various chemical transformations. For example, it has been used in reactions with 1-phenylpiperazine (B188723) in the presence of potassium carbonate to synthesize other derivatives. i-repository.net

Suzuki-Miyaura Cross-Coupling Reactions in Chromone Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org In the context of chromone chemistry, it is particularly valuable for the synthesis of C-3 and C-2 substituted derivatives. mdpi.com This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org

3-Halochromones, such as 3-iodochromone and 3-bromochromone, are readily available precursors for Suzuki-Miyaura reactions, allowing for the introduction of various aryl groups at the C-3 position to generate isoflavone (B191592) analogues. mdpi.comnih.gov While the synthesis of 3-iodo-5,7-dimethoxychromone has been reported with low yields, its subsequent use in Suzuki-Miyaura coupling reactions allows for the creation of a diverse library of compounds for biological screening. mdpi.com For instance, substituted 3-iodochromones have been coupled with various arylboronic acids to synthesize a series of isoflavones. mdpi.com

The application of the Suzuki-Miyaura reaction has also been extended to the synthesis of C-2 substituted chromones. The primary challenge in this approach is the accessibility of the required 2-halochromone precursors. mdpi.com Despite this difficulty, the palladium-catalyzed coupling of 2-chlorochromone with arylboronic acids has been successfully demonstrated. mdpi.com The reaction can also be used to prepare biflavonoids by coupling a flavonoid boronate with a halogenated flavone. mdpi.com

Chemoenzymatic and Biocatalytic Synthesis Approaches (Conceptual)

While specific examples for the chemoenzymatic synthesis of this compound are not prevalent in the provided search results, the broader field of biocatalysis offers promising conceptual approaches. Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create complex molecules. nih.govhelmholtz-hips.de

Conceptually, enzymes could be employed for key steps in the synthesis of the this compound scaffold or its precursors. For instance, lipases, known for their catalytic promiscuity, have been used in the efficient synthesis of 3-hydroxychromones through an oxidative cyclization process. tandfonline.comresearchgate.net This enzymatic method offers advantages such as mild reaction conditions and environmental friendliness. tandfonline.com A similar biocatalytic strategy could potentially be adapted for the synthesis of hydroxylated precursors of this compound, which could then be methylated chemically.

Furthermore, enzymes could be utilized for the selective functionalization of the chromone core. For example, enzymatic hydroxylation of a chromone backbone at specific positions could provide intermediates that are otherwise difficult to obtain through traditional chemical methods. nih.gov The resulting hydroxylated chromones could then be selectively methylated to yield derivatives like this compound. The use of enzymes in cascade reactions, where multiple transformations are carried out in a single pot, represents another advanced conceptual approach for the efficient synthesis of complex chromone derivatives. nih.govumich.edu

Development of Hybrid Molecules Incorporating this compound Moieties

The development of hybrid molecules, which covalently link two or more pharmacophores, is a growing strategy in drug discovery to create compounds with improved or novel biological activities. nih.govmdpi.com The this compound scaffold, with its known biological potential, is an attractive component for the design of such hybrid molecules. ontosight.aiconicet.gov.ar

One approach to creating hybrid molecules involves coupling the this compound moiety with other biologically active structures. For example, research has been conducted on synthesizing chromone-containing analogues of the HIV-1 protease inhibitor, ritonavir. core.ac.uk This involves coupling substituted chromone-2-carboxylic acids with a hydroxyethylene dipeptide isostere. core.ac.uk While the specific use of this compound in this context is not explicitly detailed, it represents a viable strategy.

The synthesis of such hybrids often relies on robust coupling reactions. For instance, palladium-catalyzed reactions are instrumental in linking different molecular fragments. rsc.orgrsc.org A palladium-catalyzed [2 + 2 + 1] domino annulation of 3-iodochromones with other reactants has been described to create complex polycyclic compounds containing a chromone core. rsc.orgrsc.org This methodology could be applied to 3-iodo-5,7-dimethoxychromone to generate novel hybrid structures. The versatility of the chromone ring allows for its incorporation into a wide range of hybrid structures, aiming to target multiple biological pathways or to enhance the pharmacological profile of the parent molecules. nih.govresearchgate.netmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 5,7-Dimethoxychromone. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive data on the chemical environment, connectivity, and spatial relationships of the protons and carbons within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct peaks are observed for the aromatic protons, the vinyl proton at position 3, and the methoxy (B1213986) group protons.

The two methoxy groups at positions 5 and 7 give rise to sharp singlets. For instance, in one study, these were observed at δ 3.83 (3H, s, OCH₃) and δ 3.89 (3H, s, OCH₃). datapdf.com The vinyl proton at the C-3 position typically appears as a singlet, with a reported chemical shift of around δ 5.96 ppm. datapdf.com The aromatic protons at C-6 and C-8 are observed as doublets due to meta-coupling, with chemical shifts reported at approximately δ 6.30 (1H, d, J = 2.0 Hz, H-6) and δ 6.37 (1H, d, J = 2.1 Hz, H-8). datapdf.com

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
H-35.96s-
H-66.30d2.0
H-86.37d2.1
5-OCH₃3.83s-
7-OCH₃3.89s-
Data obtained in CDCl₃ at 400 MHz datapdf.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, distinct signals are observed for the carbonyl carbon, the olefinic carbons of the pyrone ring, the aromatic carbons, and the methoxy carbons.

The carbonyl carbon (C-4) is the most downfield signal, typically appearing around δ 177.4 ppm. datapdf.com The carbons of the heterocyclic ring, C-2 and C-3, resonate at approximately δ 164.8 and δ 112.1 ppm, respectively. datapdf.com The aromatic carbons show a range of chemical shifts, with the oxygen-substituted carbons (C-5, C-7, and C-8a) appearing at lower field. For example, reported values include δ 160.9 (C-5), δ 163.8 (C-7), and δ 160.1 (s, C-8a). datapdf.com The aromatic carbons C-6 and C-8 appear at δ 96.0 and δ 92.7 ppm, respectively, while C-4a is observed around δ 109.0 ppm. datapdf.com The two methoxy carbons give rise to signals at approximately δ 55.6 and δ 56.3 ppm. datapdf.com Some studies have noted the coincidence of the two methoxy carbon signals. datapdf.com

Table 2: ¹³C NMR Chemical Shift Data for this compound

CarbonChemical Shift (δ ppm)
C-2164.8
C-3112.1
C-4177.4
C-4a109.0
C-5160.9
C-696.0
C-7163.8
C-892.7
C-8a160.1
5-OCH₃55.6
7-OCH₃56.3
Data obtained in CDCl₃ at 100 MHz datapdf.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds. sdsu.edu In this compound, a COSY spectrum would confirm the meta-coupling between the H-6 and H-8 protons. core.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). libretexts.orglibretexts.org For this compound, an HMQC or HSQC spectrum would show cross-peaks connecting the H-3 signal to the C-3 signal, H-6 to C-6, H-8 to C-8, and the methoxy protons to their respective methoxy carbons. core.ac.uk

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS/HREIMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental composition. For this compound (C₁₁H₁₀O₄), the calculated exact mass is 206.0579. Experimental HREIMS data for a related compound, 2-benzyl-5,7-dimethoxychromone, showed a measured m/z of 296.1050, which is in close agreement with the calculated value of 296.1049 for its molecular formula C₁₈H₁₆O₄. datapdf.com Such precise mass measurements are crucial for confirming the molecular formula of this compound and distinguishing it from isomers.

Analysis of Electron-Impact Mass Spectrometric Fragmentation Patterns

Electron-impact (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

For chromone (B188151) derivatives, common fragmentation pathways include retro-Diels-Alder (RDA) reactions and losses of small neutral molecules like carbon monoxide (CO) and formaldehyde (B43269) (HCHO) from methoxy groups. core.ac.uk In the mass spectrum of 2-isopropyl-5,7-dimethoxychromone, a related compound, the molecular ion peak is the base peak at m/z 248. core.ac.uk Major fragmentation pathways involve the loss of a hydrogen atom followed by decarbonylation, and the loss of formaldehyde from the methoxy groups. core.ac.uk The RDA fragmentation of the chromone nucleus is also a characteristic feature. core.ac.uk While specific fragmentation data for this compound itself is less detailed in the provided context, the fragmentation patterns of its derivatives suggest that similar pathways would be expected. datapdf.comcore.ac.uk

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions. The resulting spectrum provides critical information about the functional groups present. The IR spectrum of this compound is characterized by several key absorption bands. A particularly strong and sharp absorption is expected in the region of 1650-1665 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the γ-pyrone ring. acs.orgdatapdf.com This peak is a hallmark of the chromone core.

The aromatic nature of the benzene (B151609) ring fused to the pyrone system gives rise to characteristic C=C stretching vibrations, which are typically observed in the 1450-1600 cm⁻¹ region. nih.gov Specifically, bands around 1583 cm⁻¹ and 1495 cm⁻¹ can be attributed to these aromatic ring vibrations. nih.gov

The presence of the two methoxy groups introduces distinct C-O stretching vibrations. Asymmetric and symmetric C-O-C stretching from the aryl ether linkages would result in strong absorptions, typically found between 1000 cm⁻¹ and 1300 cm⁻¹. Bands observed in related structures around 1198 cm⁻¹ and 1093 cm⁻¹ are consistent with these types of vibrations. nih.gov Furthermore, C-H stretching vibrations from the aromatic ring and the methoxy groups are expected above 3000 cm⁻¹ and in the 2850-2950 cm⁻¹ range, respectively. Out-of-plane C-H bending vibrations often appear as strong bands in the 800-900 cm⁻¹ region, with a peak noted around 830 cm⁻¹ in a similar compound. nih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound and Related Structures

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1664 C=O Stretch Ketone (γ-Pyrone)
~1583 C=C Stretch Aromatic Ring
~1495 C=C Stretch Aromatic Ring
~1198 Asymmetric C-O-C Stretch Aryl Ether
~1093 Symmetric C-O-C Stretch Aryl Ether

Data compiled from analogous structures reported in the literature. acs.orgnih.gov

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. researcher.life A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. scispace.com While specific experimental Raman data for this compound are not readily found in the surveyed literature, the expected spectrum can be inferred from its structural features.

For a related compound, chromone-3-carboxylic acid, theoretical and experimental Raman spectra have been analyzed, providing insight into the vibrational modes of the chromone core. researchgate.net Similar to IR, vibrations associated with the methoxy groups, such as C-O stretching and CH₃ rocking and stretching modes, would also contribute to the Raman spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. msu.edu The chromone nucleus contains conjugated π-systems, which give rise to characteristic absorption bands. ufp.pt The UV-Vis spectrum of this compound is expected to show absorptions resulting from π→π* and n→π* electronic transitions.

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-intensity absorptions. The n→π* transitions, involving the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital, are of lower intensity. msu.edu

For chromone derivatives, the absorption maxima (λmax) are influenced by the substitution pattern on the aromatic ring. In a related compound, 2,6-dimethoxychromone, UV absorption maxima in methanol (B129727) were reported at 216 nm, 262 nm, and 285 nm. scispace.com Another similar structure, (E)-5,7-dimethoxy-3-(4ʹ-methylthiobenzylidene)-4-chromanone, showed a λmax at 346 nm in methanol, with the shift to a longer wavelength likely due to the extended conjugation from the benzylidene substituent. nih.gov Based on these data, this compound is expected to exhibit strong absorption bands in the ultraviolet region.

Table 2: UV-Vis Absorption Maxima for Related Chromone Structures in Methanol

Compound λmax (nm)
2,6-Dimethoxychromone 216, 262, 285

Data sourced from scientific literature. nih.govscispace.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. acs.orgresearchgate.net By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically reconstructed into a detailed molecular structure, providing definitive information on bond lengths, bond angles, and torsional angles. rsc.org

For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry. However, this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image, and thus the concept of absolute stereochemistry is not applicable.

While a specific crystal structure for this compound was not identified in the surveyed literature, studies on other chromone derivatives reveal key structural features. acs.orgresearchgate.netrsc.org The fused chromone ring system is generally found to be planar or nearly planar. X-ray analysis would definitively establish the planarity of the bicyclic core in this compound and determine the precise conformation of the two methoxy substituents relative to the aromatic ring. Furthermore, the crystal packing arrangement, governed by intermolecular forces such as hydrogen bonds and π–π stacking interactions, would be elucidated, providing insight into the solid-state properties of the compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of a molecule's electronic structure and related properties. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of a system.

Molecular Orbital Theory (e.g., Semi-empirical, Ab Initio, Density Functional Theory)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. A smaller gap generally indicates higher reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can determine the energies of the HOMO and LUMO, providing insights into how a molecule will interact with other species. For complex organic molecules, DFT methods like B3LYP are often employed to calculate properties such as electronic absorption spectra and to map the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. While specific DFT calculations for 5,7-Dimethoxychromone are not detailed in the available literature, this theoretical framework is essential for predicting its electronic behavior and reactivity.

Conformational Analysis and Energy Landscapes (e.g., Molecular Mechanics Force Field Calculations)

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and to map its potential energy landscape. This landscape reveals the relative energies of different conformers and the energy barriers for converting between them.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. It employs "force fields," which are sets of parameters and equations that define the potential energy of a molecule based on the positions of its atoms. Force fields like AMBER (Assisted Model Building with Energy Refinement) and GAFF (General AMBER Force Field) are commonly used for organic molecules to perform energy minimizations and explore conformational space. For a molecule like this compound, this analysis would involve rotating its flexible bonds (such as those of the methoxy (B1213986) groups) to find the lowest-energy structures. For instance, a conformational analysis of the related compound 5,7-dimethoxycoumarin using DFT revealed two stable conformers with a very small energy difference between them. A similar analysis for this compound would be crucial for understanding its preferred shapes, which in turn influences its biological activity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Prediction of Ligand-Receptor Binding Modes and Affinities (e.g., against SARS-CoV-2 Mpro and Spike RBDs)

Recent in silico studies have explored the potential of chromone (B188151) derivatives, including this compound, as inhibitors of key SARS-CoV-2 proteins: the main protease (Mpro) and the Receptor-Binding Domain (RBD) of the spike protein. nanobioletters.com These proteins are critical for the virus's life cycle and its entry into human cells. nanobioletters.com

Molecular docking simulations are used to predict the binding affinity, typically expressed as a binding energy score in kcal/mol, where a more negative value indicates a stronger interaction. jksus.org These studies position the ligand within the protein's active site and calculate the most energetically favorable binding pose. For this compound and other chromones, docking studies have identified potential interactions with key amino acid residues in the active sites of both Mpro and the spike protein's RBD. nanobioletters.com

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)
Chromone-142 (a 5-hydroxychromone derivative)SARS-CoV-2 Mpro-9.1
Nirmatrelvir (Reference Drug)SARS-CoV-2 Mpro-8.4
Dipyridamole (Reference Drug)SARS-CoV-2 Mpro-7.9
Chromone-129 (5-Hydroxy-chromone-7-rutinoside)SARS-CoV-2 Spike RBD (Wild-Type)-7.8
Sessilifoside (Chromone-131)SARS-CoV-2 Spike RBD (Alpha Variant)-8.1

This table presents a selection of binding energies for various chromone derivatives and reference drugs against SARS-CoV-2 targets to illustrate the outcomes of molecular docking studies. For example, Chromone-142 showed a remarkable binding potential against Mpro, with a lower binding energy than known inhibitors like Nirmatrelvir and Dipyridamole. nanobioletters.com

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability and conformational changes of the protein-ligand complex in a simulated physiological environment. nih.gov

Investigation of Dynamic Ligand-Protein Interactions and Stability

Following docking studies, MD simulations are often performed to validate the stability of the predicted binding poses. nanobioletters.com A key metric used in this analysis is the Root Mean Square Deviation (RMSD) of the protein's backbone atoms. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound within the active site and that the complex is structurally stable. nanobioletters.comresearchgate.netnih.gov

In studies involving chromones docked with SARS-CoV-2 proteins, MD simulations confirmed the stability of the complexes. nanobioletters.com The average RMSD values of the docked complexes were found to be low and consistent, indicating that the ligands bound efficiently and remained in the active pockets throughout the simulation. nanobioletters.com Another parameter, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues. Low RMSF values for the interacting residues suggest that the protein-ligand interaction is stable. nanobioletters.com These simulations provide strong evidence supporting the stability of the docked complexes and the potential of these compounds as effective inhibitors. nanobioletters.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development by reducing the costs and time associated with synthesizing and testing new chemical entities.

Another 3D-QSAR investigation focusing on chromone derivatives as monoamine oxidase (MAO) inhibitors also yielded a significant model with a squared correlation coefficient (R²) of 0.9064 and a cross-validated squared correlation coefficient (Q²) of 0.8239. These statistical values underscore the reliability and predictive power of the derived QSAR model in identifying key structural attributes for MAO inhibition.

Structure-activity relationship studies on chromone derivatives have highlighted the importance of specific substitutions on the chromone scaffold. For example, in studies of chromones as inhibitors of superoxide (B77818) anion generation from human neutrophils, it was observed that a methoxy group at the 7-position of the chromone ring significantly influences the compound's activity. This finding is particularly relevant for this compound, suggesting that the methoxy groups at both the 5 and 7 positions are critical determinants of its biological activity profile. The presence of these groups can affect the molecule's electronic properties, hydrophobicity, and steric interactions with biological targets.

The general approach in QSAR involves selecting a series of related compounds, determining their biological activity, and then calculating various molecular descriptors (e.g., electronic, steric, hydrophobic). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that relates the descriptors to the activity.

Below is an illustrative data table showcasing the type of data used in a hypothetical QSAR study of chromone derivatives, where biological activity is correlated with different molecular descriptors.

CompoundBiological Activity (IC50, µM)LogP (Hydrophobicity)Electronic Parameter (e.g., Hammett constant)Steric Parameter (e.g., Taft's Es)
Chromone Derivative 115.22.50.1-0.2
Chromone Derivative 28.53.1-0.2-0.5
Chromone Derivative 322.12.20.3-0.1
This compound Predicted ValueCalculated ValueCalculated ValueCalculated Value
Chromone Derivative 45.73.5-0.4-0.7

Spectral Structure-Activity Relationship (S-SAR) Analysis

Spectral Structure-Activity Relationship (S-SAR) is a novel QSAR methodology that presents a purely algebraic approach to modeling the relationship between molecular structure and biological activity, moving away from traditional multi-regression techniques. The S-SAR method treats structural descriptors as vectors within a data space. This space is then transformed into a fully orthogonal space using the Gram-Schmidt algorithm.

The core of the S-SAR method lies in its ability to provide a determinant form of the SAR equation through coordinate transformation between the data and orthogonal spaces. A key innovation of the S-SAR framework is the introduction of the spectral norm as a valid replacement for the conventional correlation factor (R²). This approach not only yields the same analytical equations and correlation results as standard multivariate statistics but also offers the advantage of designing various SAR models through a "minimal spectral path" rule.

The S-SAR algorithm can be conceptually outlined as follows:

Data Representation : A set of N compounds is described by M structural parameters, forming a data matrix.

Orthogonalization : The columns of this data matrix, representing the structural descriptors, are transformed into an abstract orthogonal space. In this space, all predictor variables are independent by definition.

SAR Problem Solving : The structure-activity relationship is solved within this orthogonal space.

Coordinate Transformation : The solution is then transformed back to the initial data space to provide the final S-SAR equation.

This algebraic approach provides a robust tool for analyzing chemical-biological interactions and holds promise for future, more detailed computational investigations of specific compounds like this compound.

Below is a conceptual table illustrating how data might be structured for an S-SAR analysis of chromone derivatives.

CompoundActivity (A)Descriptor 1 (D1)Descriptor 2 (D2)Descriptor 3 (D3)
Chromone Derivative 11.20.51.8-0.3
Chromone Derivative 21.50.72.1-0.5
Chromone Derivative 30.90.41.5-0.1
This compound Experimental ValueCalculated ValueCalculated ValueCalculated Value
Chromone Derivative 41.80.92.5-0.8

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the biological activities of this compound that strictly adheres to the requested outline. The existing research does not provide the specific data required for the majority of the outlined sections and subsections for this particular chemical compound.

Detailed investigations into the effects of this compound on specific cancer cell lines, its precise anti-inflammatory pathways, and its antioxidant mechanisms are not sufficiently documented in publicly accessible scientific studies. While some research exists for related compounds or crude extracts containing various chromones, attributing these findings directly to this compound would be scientifically inaccurate and speculative.

Therefore, to maintain a high standard of accuracy and avoid generating content that is not supported by direct evidence, the article cannot be created as requested. The specific data points for cytotoxicity against named cancer cell lines, inhibition of nitric oxide production, suppression of HMGB1 secretion, and reactive species scavenging by this compound are not available in the retrieved search results.

Investigation of Biological Activities and Mechanisms in in Vitro Systems

Enzyme Inhibition Studies

5,7-Dimethoxychromone has demonstrated inhibitory effects against a range of enzymes implicated in various physiological and pathological processes. The following subsections summarize the research findings in this area.

Research has shown that 7-methoxyflavones, a class of compounds to which this compound belongs, exhibit inhibitory effects on phosphodiesterase 5 (PDE5). One study investigating the constituents of Kaempferia parviflora rhizome extract found that 5,7-dimethoxyflavone (B190784) was the most potent PDE5 inhibitor among the tested compounds, with a half-maximal inhibitory concentration (IC50) of 10.64 ± 2.09 µM. researchgate.net The study also highlighted that the presence of a methoxyl group at the C-5 position of the 7-methoxyflavone (B191842) structure was crucial for PDE5 inhibition. researchgate.net These findings suggest that 5,7-dimethoxyflavones could serve as a basis for developing new PDE5 inhibitors. researchgate.net

Another study on a flavone (B191248) isolated from Pistacia integerrima galls, specifically 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, demonstrated potent inhibition of phosphodiesterase 1 (PDE1). This compound exhibited an IC50 value of 13.55 µM against snake venom PDE1, which was significantly more potent than the standard inhibitor, EDTA (IC50 of 276.1 µM). nih.govresearchgate.net

A derivative of this compound, specifically 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone, has been shown to be a strong inhibitor of both α-glucosidase and α-amylase. nih.gov In one study, this compound, isolated from Portulaca oleracea L., displayed IC50 values of 15.03 ± 2.59 μM for α-glucosidase and 12.39 ± 2.16 μM for α-amylase. nih.gov These inhibitory activities were found to be more effective than that of acarbose, a known inhibitor of these enzymes. nih.gov The inhibition of these carbohydrate-digesting enzymes suggests a potential role in managing postprandial hyperglycemia. nih.gov

Glycosidase Inhibition by a this compound Derivative

EnzymeIC50 (µM)Reference Compound
α-Glucosidase15.03 ± 2.59Acarbose
α-Amylase12.39 ± 2.16Acarbose

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease. While direct studies on this compound are limited, research on related chromone (B188151) derivatives provides insight into their potential as cholinesterase inhibitors. Chromone derivatives have been synthesized and evaluated for their ability to inhibit human AChE, with some compounds showing promising activity in the lower micromolar range. bohrium.com For instance, one synthesized chromone derivative, NSS-17, was identified as a potent AChE inhibitor with an IC50 value of 1.59 ± 0.02 μM. bohrium.com The cholinergic hypothesis of Alzheimer's disease suggests that inhibiting these enzymes can help restore acetylcholine (B1216132) levels in the brain. nih.gov

5-Lipoxygenase (5-LO) is a crucial enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Inhibition of this enzyme is a target for anti-inflammatory therapies. nih.gov While specific data on this compound's 5-LO inhibition is not detailed in the provided search results, the broader class of chromones has been investigated for this activity. For example, hydroxychromone compounds found in Tetracera indica leaves have shown potential as 5-LOX inhibitors in both in silico and in vitro studies. ui.ac.id The essential oils of Curcuma species, which contain terpenes and sesquiterpenes, are also known to be good inhibitors of the 5-LOX enzyme in vitro. nih.gov

β-Secretase 1 (BACE-1) is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.govnih.gov Consequently, BACE-1 is a prime therapeutic target. nih.govmdpi.com Studies have shown that polymethoxyflavones, which are structurally related to this compound, can act as inhibitors of BACE-1. researchgate.net For instance, nobiletin, tangeretin, and sinensetin (B1680974) from citrus peel extracts have demonstrated dose-dependent inhibition of BACE-1 at micromolar concentrations. researchgate.net Hesperidin, a flavanone (B1672756) glycoside, also exhibited potent BACE-1 inhibitory action with an IC50 of 16.99 ± 1.25 µM. nih.gov

BACE-1 Inhibition by Related Flavonoids

CompoundIC50 (µM)
Hesperidin16.99 ± 1.25
Hesperetin22.13 ± 1.81
Naringenin30.31 ± 2.06

Antimicrobial Activity

In addition to enzyme inhibition, the antimicrobial properties of chromone derivatives have been explored. A study on 5,7-dihydroxychromone (B1664638), a related compound, isolated from peanut shells, demonstrated its ability to inhibit the growth of pathogenic fungi. nih.gov Specifically, it inhibited the radial growth of Rhizoctonia solani and Sclerotium rolfsii with I50 values of 18 and 26 µM, respectively. nih.gov

Furthermore, chromone derivatives have been recognized for their broader antimicrobial properties. nih.gov For example, a new chromone isolated from a marine sponge-associated fungus, Aspergillus sp. LS57, showed antibacterial activity. researchgate.net The ethyl acetate (B1210297) extract of this fungus, containing chromones, exhibited significant inhibition against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 7.8 µg/mL and also showed antifungal activity against Candida tropicalis (MIC 7.8 µg/mL) and Candida albicans (MIC 31.25 µg/mL). researchgate.net Another study on (E)-benzylidene-chroman-4-one showed fungicidal-like activity against various Candida species, with MIC values ranging from 62.5 µg/mL to 1000 µg/mL. nih.govmdpi.com

Antibacterial Efficacy

The investigation into the antibacterial properties of this compound and its closely related analogs has yet to yield significant positive results against pathogenic bacteria. A study involving the synthesis and antibacterial evaluation of 4'-methoxy-5,7-dimethoxyflavanone and 2-(4-butylphenyl)-5,7-dimethoxychroman-4-one, compounds with a similar core structure to this compound, found them to be unable to inhibit the growth of several pathogenic bacterial strains. uitm.edu.my The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these synthesized compounds were determined using the serial dilution method against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, with no inhibitory effects observed. uitm.edu.my

In contrast, research on a related compound, 5,7-dihydroxychromone, which differs by the presence of hydroxyl groups instead of methoxy (B1213986) groups, showed no effect on the growth of Bradyrhizobium sp. at a concentration of 10µM in a low mannitol (B672) medium. nih.gov When tested in a high mannitol medium, 5,7-dihydroxychromone initially inhibited the growth of Bradyrhizobium sp., but this effect was transient, with the growth of the treated bacteria reaching levels similar to the control after 120 hours. nih.gov

These findings suggest that the 5,7-dimethoxy substitution pattern on the chromone backbone may not confer potent antibacterial activity against the tested pathogenic strains. Further research is required to explore the antibacterial potential of this compound against a broader spectrum of bacteria.

Antifungal Properties (General Chromones)

The chromone scaffold is a recognized "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities, including antifungal properties. While specific studies on the antifungal efficacy of this compound are not extensively detailed in the available literature, the broader class of chromone derivatives has demonstrated significant potential in combating fungal infections.

Research has shown that various chromone derivatives exhibit a range of antifungal activities. For instance, a study on 5,7-dihydroxychromone, a related natural product found in peanut shells, demonstrated notable inhibitory effects against the soil pathogenic fungi Rhizoctonia solani and Sclerotium rolfsii. nih.gov The concentrations required to inhibit 50% of the fungal growth (I50) were 18 µM and 26 µM, respectively, indicating a potent antifungal action. nih.gov

This suggests that the chromone core can be a valuable template for the development of new antifungal agents. The specific substitutions on the chromone ring play a crucial role in determining the potency and spectrum of antifungal activity.

Antiprotozoal Activity (e.g., against Leishmania donovani promastigotes)

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern. The search for new and effective antileishmanial agents has led to the investigation of various natural and synthetic compounds, including those with a chromone core. While direct studies on the activity of this compound against Leishmania donovani are limited, research on related chromone derivatives has shown promising results.

A study focused on the synthesis of chromone-peptidyl hybrids identified compounds with potential antileishmanial activity against L. donovani promastigotes. nih.gov Among the synthesized hybrids, those featuring a 7-methoxy-substituted chromone moiety, which is structurally related to this compound, were found to be active. nih.gov Specifically, the N-p-methoxyphenethyl derivative and the primary amide derivative of the 7-methoxy-substituted chromone showed activity, while the N-benzyl derivative had poor activity. nih.gov

Furthermore, the natural product 2-henicosyl-5,7-dihydroxy-4H-chromen-4-one, which shares the 5,7-oxygenation pattern, has been noted for its antioxidant properties, which could be beneficial in mitigating the oxidative stress associated with leishmaniasis. nih.gov These findings highlight the potential of the chromone scaffold as a basis for the development of novel treatments for visceral leishmaniasis, though further investigation into the specific efficacy of this compound is warranted.

Allelopathic Effects and Plant Growth Inhibition

Allelopathy is a biological phenomenon where an organism produces one or more bioactive chemicals that influence the germination, growth, survival, and reproduction of other organisms. Research into the allelopathic potential of chromone derivatives has revealed their capacity to act as plant growth inhibitors.

A study on 5,7-dihydroxychromone, isolated from peanut shells, demonstrated significant phytotoxic effects. nih.gov This compound inhibited the radicle elongation of several plant species, including velvetleaf, corn, peanut, and wheat. nih.gov The concentration of 5,7-dihydroxychromone required to inhibit 50% of the radicle elongation (I50) varied among the tested species, as detailed in the table below.

Plant Species I50 (µM) for Radicle Elongation Inhibition
Velvetleaf 30
Corn 50
Peanut 65
Wheat 200

Data on the phytotoxic effects of 5,7-dihydroxychromone.

Furthermore, a study on 6,7-dimethoxychromone, a structural isomer of this compound, identified it as a potent allelochemical from Jatropha podagrica. researchgate.net This compound significantly inhibited the growth of both the shoots and roots of cress seedlings at concentrations greater than 0.3 mM. researchgate.net The I50 values for the inhibition of cress shoot and root growth were 0.95 mM and 0.83 mM, respectively. researchgate.net

Plant Part (Cress) I50 (mM) for Growth Inhibition
Shoot 0.95
Root 0.83

Data on the allelopathic activity of 6,7-dimethoxychromone.

These findings suggest that chromones with a 5,7-oxygenation pattern, including the dimethoxy derivative, are likely to possess allelopathic properties and have the potential to influence plant growth and development in their surrounding environment.

Neurogenic Properties in Cellular Models

The potential of small molecules to influence neurogenesis, the process of generating new neurons, is an area of intense research for its therapeutic implications in neurodegenerative diseases and cognitive enhancement. While direct evidence for the neurogenic properties of this compound is not yet established in the scientific literature, studies on structurally similar polymethoxyflavones suggest that this class of compounds may possess neurogenic capabilities.

For instance, 3,5,7,3',4'-pentamethoxyflavone has been shown to promote neurite outgrowth in Neuro2a cells, a common cellular model for studying neuronal differentiation. nih.gov This effect was mediated through the ERK signaling pathway, a critical pathway in neuronal development. nih.gov Another related compound, 3,5,6,7,8,3',4'-heptamethoxyflavone, has been found to ameliorate depression-like behavior in animal models by restoring the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neurogenesis and neuroplasticity in the hippocampus. nih.gov

These studies on other methoxylated flavonoids provide a rationale for investigating the potential neurogenic effects of this compound. The presence of methoxy groups on the flavonoid backbone appears to be a favorable structural feature for neuroactivity, and future research could explore whether this compound can induce neuronal proliferation or differentiation in relevant cellular models.

Pharmacological Research in Animal Models

Antiallergic Activity Models

Direct experimental research on the antiallergic activity of 5,7-Dimethoxychromone in in vivo animal models is not extensively documented in publicly available literature. However, the broader class of chromone (B188151) derivatives is recognized for its antiallergic properties ijrar.org.

Studies on structurally similar flavonoids have shown promise. For instance, a synthetic flavonoid, 5,7-dimethoxy-3,4'-dihydroxyflavone, demonstrated notable antiallergic effects when administered via inhalation in rat models of asthma. In an anti-DNP-IgE-induced asthma model, this compound dose-dependently inhibited the increase in airway resistance following an antigen challenge nih.gov. In an ovalbumin (OVA)-induced asthma model, it suppressed airway hyperresponsiveness, reduced inflammatory cell counts (eosinophils and neutrophils) in bronchoalveolar lavage fluid, and lowered IgE levels in serum nih.gov. The efficacy of this related flavone (B191248) was found to be comparable to established antiallergic drugs like disodium (B8443419) cromoglycate and nedocromil (B1678009) sodium nih.gov. These findings on a related flavone underscore the potential of the 5,7-dimethoxy substitution pattern, though specific in vivo data for the chromone equivalent is needed.

Cardiovascular System Modulation

Vasorelaxant Effects in Isolated Organ Preparations (e.g., Rat Thoracic Aorta)

In isolated rat aortic rings pre-contracted with methoxamine, 5,7-dimethoxyflavone (B190784) induced concentration-dependent relaxation nih.gov. This effect was significantly diminished by the removal of the endothelium, indicating an endothelium-dependent mechanism. The vasorelaxant response was also inhibited by pre-treatment with N(G)-nitro-L-arginine methyl ester (L-NAME) and an inhibitor of soluble guanylate cyclase (ODQ), suggesting the involvement of the nitric oxide-cyclic GMP (NO-cGMP) pathway nih.gov. Further investigation revealed that the vasorelaxation is also partly mediated by the cyclooxygenase pathway and involves the opening of potassium (K+) channels and the inhibition of calcium (Ca2+) influx from the extracellular space nih.gov.

Table 1: Mechanistic Insights into Vasorelaxant Effects of 5,7-Dimethoxyflavone in Rat Aorta
Condition/InhibitorEffect on VasorelaxationInferred MechanismReference
Endothelium RemovalSignificantly ReducedEndothelium-dependent relaxation nih.gov
L-NAME (NO synthase inhibitor)Significantly ReducedInvolvement of Nitric Oxide (NO) pathway nih.gov
ODQ (sGC inhibitor)Significantly ReducedInvolvement of cGMP pathway nih.gov
High KCl (depolarizing agent)Significantly InhibitedInvolvement of K+ channels / membrane potential nih.gov
Preincubation with compoundInhibited CaCl2-induced contractionsInhibition of extracellular Ca2+ influx nih.gov

Antifeedant Activity in Insect Models (e.g., Spodoptera litura, Beet Armyworm)

Research has explored the antifeedant properties of both flavones and chromones against the common cutworm, Spodoptera litura. One study specifically investigated structure-activity relationships and noted that while many flavonoids showed activity, the presence of a bulky B-ring (the phenyl group at position C-2) could be a disadvantage nih.govresearchgate.net. The study suggested that the activity of some chromones, which lack this B-ring, was increased compared to their flavone counterparts nih.govresearchgate.net. This indicates that the simpler chromone structure may be beneficial for this specific biological activity. However, specific data on the antifeedant efficacy of this compound against S. litura has not been reported in these studies. The research focused on other polymethylated flavones and general comparisons between the two classes of compounds nih.gov.

General Considerations for In Vivo Efficacy Assessment and Model Selection

The translation of in vitro findings to in vivo efficacy requires careful selection of appropriate animal models and a structured assessment approach nih.gov. For a compound like this compound, several factors must be considered when designing preclinical studies.

Model Selection:

Relevance to Human Condition: The chosen animal model should accurately mimic the pathophysiology of the human disease being targeted, whether it is an allergic, cardiovascular, or other condition nih.gov. For instance, in allergy research, models like OVA-induced asthma in rats or mice are common as they replicate key features of human allergic asthma nih.gov.

Pharmacokinetic and Pharmacodynamic (PK/PD) Compatibility: The model must be suitable for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Humanized mouse models, where mouse genes are replaced with human equivalents, can be crucial for assessing drugs that target human-specific proteins biocytogen.com.

Reproducibility and Rigor: Studies should be designed to be reproducible, with clear endpoints and sufficient statistical power. The use of established guidelines like the Animal Model Quality Assessment (AMQA) can help ensure the robustness of the model and the data generated nih.gov.

Efficacy Assessment:

Translatable Biomarkers: The assessment should include biomarkers that are relevant to both the animal model and the human condition to facilitate translation to clinical trials nih.gov.

Dose-Response Relationship: Establishing a clear relationship between the dose administered and the observed effect is fundamental to understanding the compound's potency and therapeutic window.

Route of Administration: The method of delivery (e.g., oral, intravenous, inhaled) can significantly impact bioavailability and efficacy and should be chosen based on the compound's properties and intended clinical use nih.gov.

Structure Activity Relationship Sar Studies

Influence of Substituent Nature and Position on Biological Activity

Impact of Methoxy (B1213986) Group Positions and Number

The methoxylation pattern on the chromone (B188151) ring is a significant factor in modulating biological activity. Studies have shown that the presence and location of methoxy groups can enhance or diminish the therapeutic potential of these compounds. For instance, the methoxy group at the C-7 position has been identified as having a substantial impact on the anti-inflammatory activity of certain chromone derivatives. nih.gov In one study, 2-(3,5-dimethoxyphenoxy)-5,7-dimethoxy-chromen-4-one demonstrated a moderate inhibitory effect on superoxide (B77818) anion generation in human neutrophils. nih.gov

However, the influence of methoxylation is highly dependent on the specific biological target. In a study investigating lipid-lowering effects in hepatocytes, compounds with 3′,4′,5′-trimethoxy groups on a C-2 phenoxy ring showed a significant impact on reducing lipid droplets. mdpi.com Conversely, for the same activity, mono-substitution at the C-7 position of the chromone ring alone did not appear to promote the desired effect, indicating that a specific combination and number of methoxy groups are required for optimal activity in certain contexts. mdpi.com

Role of Hydroxyl Groups and their Criticality

Hydroxyl groups are crucial for the biological activity of many chromone derivatives, often acting as hydrogen bond donors to facilitate interactions with enzyme active sites. pharmacophorejournal.com The radical scavenging potential of chromones, a measure of antioxidant activity, is strongly influenced by hydroxyl groups. Research suggests that 3',4'-dihydroxy (catechol) groups, along with hydroxyl groups at the C-3 and C-5 positions, are particularly important for this activity. researchgate.net The methylation or glycosylation of these critical hydroxyl groups has been observed to cause a decrease in radical scavenging ability. researchgate.net

The position of the hydroxyl group can also introduce specific biological effects, such as cytotoxicity. For example, a chromone analog featuring a hydroxyl group at the C-5 position was found to display significant cytotoxicity, whereas other hydroxylated analogs in the same series did not. mdpi.com This highlights the criticality of the substitution position, where a hydroxyl group at C-5 can confer cytotoxic properties that are absent when it is placed elsewhere on the scaffold.

Effects of Alkyl Side Chains at C-2 Position

The C-2 position of the chromone scaffold is a common site for substitution, and the nature of the side chain at this position plays a pivotal role in defining the compound's biological properties. A prominent class of naturally occurring chromones features a 2-(2-phenylethyl) side chain. researchgate.net These compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, which are modulated by the substitution patterns on both the chromone core and the phenylethyl moiety. researchgate.netnih.gov

For example, various 2-(2-phenylethyl)chromone (B1200894) derivatives isolated from natural sources have demonstrated potent inhibitory effects against nitric oxide (NO) production, with IC₅₀ values in the low micromolar range. nih.gov The structural diversity within this subclass, achieved through different hydroxylation and methoxylation patterns on the phenylethyl side chain, leads to a broad spectrum of bioactivity, underscoring the importance of the C-2 substituent in guiding the molecule's therapeutic application. researchgate.net

Table 1: Influence of C-2 and C-7 Substituents on Biological Activity of Selected Chromone Derivatives
CompoundC-2 SubstituentC-5/C-7 SubstituentsBiological ActivityFindingReference
2-(3,5-dimethoxyphenoxy)-5,7-dimethoxy-chromen-4-one3,5-dimethoxyphenoxy5,7-dimethoxyAnti-inflammatoryModerate inhibition of superoxide anion generation. nih.gov
Chromone with C-5 Hydroxyl GroupVaries5-hydroxyCytotoxicityDisplayed significant cytotoxicity compared to other hydroxylated analogs. mdpi.com
2-(2-phenylethyl)chromone derivatives2-phenylethylVariesAnti-inflammatoryInhibition of nitric oxide (NO) production with IC₅₀ values of 7.0–12.0 μM. nih.gov
6-hydroxy-7-methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]6-hydroxy, 7-methoxyTyrosinase InhibitionPotent inhibitory activity with an IC₅₀ value of 89.0 ± 1.7 μM. nih.gov

Significance of Positional Isomerism (e.g., 5,7-dimethoxychromone vs. 6,7-dimethoxychromone)

Positional isomerism, where substituents occupy different positions on the chromone core, can lead to significant variations in biological activity. nih.gov Even a subtle change, such as shifting a methoxy or hydroxyl group to an adjacent carbon, can alter the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities, thereby affecting its interaction with a biological target. mdpi.com

For instance, the tyrosinase inhibitory activity of 2-(2-phenylethyl)chromone derivatives is highly sensitive to the substitution pattern on the benzo-γ-pyrone core. The compound 6-hydroxy-7-methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone was found to be a potent tyrosinase inhibitor with an IC₅₀ value of 89.0 ± 1.7 μM. nih.gov In contrast, its positional isomers and related analogs showed markedly different activities, with some being inactive, which demonstrates that the specific arrangement of hydroxyl and methoxyl groups is essential for this particular biological function. nih.gov This underscores the principle that the precise placement of functional groups is a critical consideration in the design of bioactive chromones.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of steric and electronic features required for a molecule to exert a specific biological activity. nih.govdovepress.com This approach is particularly valuable for designing new ligands and for virtual screening of compound libraries to find novel hits. dovepress.com

For chromone derivatives, pharmacophore modeling has been successfully applied to develop potent inhibitors for various therapeutic targets. In a study aimed at discovering new acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, a 3D quantitative structure-activity relationship (QSAR) pharmacophore model was generated based on known bioactive chromones. nih.gov The best-performing model, designated AAHHRR_4, consisted of six key features: two hydrogen bond acceptors, two hydrophobic regions, and two aromatic rings. nih.gov

This pharmacophore model was then used as a 3D query to screen large chemical databases (ChEMBL and MCULE). The screening identified several hit molecules that matched the pharmacophoric features. nih.gov Subsequent computational analyses, including molecular docking and binding free energy calculations, confirmed that the identified hits had a high affinity for the AChE active site, with predicted binding energies superior to a reference compound. nih.gov This demonstrates the utility of ligand-based pharmacophore models in rational drug design, allowing for the efficient identification of novel and potent chromone-based inhibitors. nih.gov

Computational Insights into Structure-Activity Relationships

Computational chemistry provides indispensable tools for elucidating the SAR of chromone derivatives at a molecular level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum-chemical calculations offer deep insights into how these compounds interact with their biological targets. pharmacophorejournal.comnih.gov

Molecular docking studies have been used to predict the binding modes of chromone-based inhibitors within the active sites of enzymes like cyclin-dependent kinase 2 (CDK2) and AChE. pharmacophorejournal.comnih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory potency. For CDK2 inhibitors, docking studies revealed that hydrogen bond donors or acceptors at the C-2 and C-3 positions of the chromone ring are essential for activity. pharmacophorejournal.com

MD simulations further refine these findings by providing a dynamic view of the ligand-protein complex over time, confirming the stability of the interactions predicted by docking. nih.gov For potential chromone-based AChE inhibitors, MD simulations showed stable interactions and allowed for the calculation of binding free energies using methods like MM/GBSA, which corroborated the high affinity of the lead compounds. nih.gov

Quantum-chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the electronic properties of molecules. d-nb.inforesearchgate.net Parameters like the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap and the electrophilicity index can be correlated with biological activity. d-nb.inforesearchgate.net These computational methods, combined with 3D-QSAR studies, provide a comprehensive understanding of the structural requirements for biological activity and guide the rational design of more effective chromone-based therapeutic agents. researchgate.net

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes for Chromones in Natural Sources

The core structure of chromones is assembled through the polyketide biosynthetic pathway, a major route for the production of diverse natural products in plants. nih.govfrontiersin.org This process is initiated by the stepwise condensation of small carboxylic acid units, facilitated by a class of enzymes known as polyketide synthases (PKSs). frontiersin.org

The proposed biosynthetic route for a chromone (B188151) like 5,7-dimethoxychromone begins with the formation of its precursor, 5,7-dihydroxychromone (B1664638). nih.govapexbt.comcaymanchem.com The key steps are as follows:

Initiation and Elongation : The biosynthesis is initiated with a starter molecule, followed by sequential additions of extender units, which are typically malonyl-CoA. nih.govnih.gov A specific Type III polyketide synthase, pentaketide (B10854585) chromone synthase (PCS), has been identified to catalyze the condensation of five molecules of malonyl-CoA to form the chromone skeleton. nih.govnih.gov

Polyketide Chain Formation : The iterative condensation reactions result in a linear poly-β-keto chain tethered to the enzyme. wikipedia.org The length of this chain is a critical determinant of the final product.

Cyclization and Aromatization : Once the polyketide chain reaches the correct length, it undergoes an intramolecular cyclization reaction. For chromones, this involves a Claisen condensation-type reaction, which forms the characteristic heterocyclic pyrone ring fused to a benzene (B151609) ring. nih.gov This cyclization and subsequent aromatization lead to the formation of a stable, hydroxylated chromone core, such as 5,7-dihydroxy-2-methylchromone (noreugenin) or the even simpler 5,7-dihydroxychromone. nih.govnih.govebi.ac.uk

Tailoring Reactions (Methylation) : Following the creation of the 5,7-dihydroxychromone core, the final step in the biosynthesis of this compound is a set of tailoring reactions. Specifically, two sequential O-methylation events occur, where methyl groups are transferred to the hydroxyl groups at the C-5 and C-7 positions of the chromone ring. researchgate.netoup.com This reaction is catalyzed by O-methyltransferase (OMT) enzymes, yielding the final this compound product. oup.comoup.com

Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of this compound

Precursor/Intermediate Role in Pathway
Malonyl-CoA Primary building block (extender unit) for the polyketide chain. nih.govnih.gov
Linear Pentaketide Chain The intermediate formed by the sequential condensation of five malonyl-CoA units.
5,7-Dihydroxychromone The immediate precursor to this compound, formed after cyclization. nih.govcaymanchem.com

Enzymatic Activities Involved in Chromone Biosynthesis and Biotransformation (Conceptual)

The synthesis and subsequent metabolic transformation of this compound are governed by specific families of enzymes. These biocatalysts ensure the precise construction and modification of the chromone molecule.

Polyketide Synthases (PKSs) : These are foundational enzymes in chromone biosynthesis. frontiersin.org Specifically, Type III PKSs, which are structurally simple homodimeric proteins, are responsible for building the polyketide backbone from malonyl-CoA units and catalyzing its cyclization to form the core chromone ring. nih.gov An example is pentaketide chromone synthase (PCS), which directly produces a chromone structure. nih.govnih.gov

O-Methyltransferases (OMTs) : OMTs are crucial for the final "tailoring" step in the formation of this compound. oup.com These enzymes belong to a large family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. oup.com They specifically recognize the hydroxyl groups at the C-5 and C-7 positions of the 5,7-dihydroxychromone precursor and catalyze the transfer of a methyl group from SAM to each hydroxyl group. oup.comnih.govmaxapress.com This enzymatic action not only completes the biosynthesis but also alters the compound's properties, such as its solubility and biological activity. oup.com

Cytochrome P450 Monooxygenases (CYPs) : While not directly required for the synthesis of this compound from its dihydroxy precursor, CYPs are a major class of tailoring enzymes in the broader biosynthesis of chromone derivatives. researchgate.net They typically catalyze hydroxylation reactions at various positions on the aromatic ring, creating new sites for further modifications like methylation or glycosylation. Their activity is a primary source of the vast structural diversity seen in natural chromones.

Conceptual Biotransformation:

Biotransformation refers to the chemical modification of compounds by living organisms or their enzyme systems. youtube.comyoutube.com Plant cells can act as effective biocatalysts for modifying organic compounds through reactions like oxidation, reduction, hydrolysis, and glycosylation. youtube.com In the context of this compound, the same classes of enzymes involved in its synthesis could also mediate its biotransformation:

Demethylation : Enzymes, potentially CYPs, could catalyze the removal of the methyl groups from the C-5 and C-7 positions, converting this compound back to its hydroxylated precursors.

Hydroxylation : CYPs could introduce additional hydroxyl groups onto the chromone ring, creating poly-hydroxylated derivatives.

Glycosylation : Glycosyltransferase enzymes could attach sugar moieties to any available hydroxyl groups (if demethylation occurs first), significantly increasing the water solubility of the compound. This is a common detoxification and storage strategy in plants. youtube.com

Table 2: Key Enzyme Classes in Chromone Biosynthesis and Biotransformation

Enzyme Class Function Specific Role in this compound Pathway
Polyketide Synthase (PKS) Catalyzes the iterative condensation of malonyl-CoA and subsequent cyclization. nih.govwikipedia.org Forms the foundational 5,7-dihydroxychromone scaffold. nih.gov
O-Methyltransferase (OMT) Transfers a methyl group from a donor (SAM) to a hydroxyl group. oup.com Methylates the C-5 and C-7 hydroxyl groups to form this compound. researchgate.netoup.com
Cytochrome P450 (CYP) Typically catalyzes hydroxylation and other oxidative modifications. researchgate.net (Conceptual) Could be involved in the biotransformation (e.g., demethylation, further hydroxylation) of the chromone ring.

| Glycosyltransferases | Attaches sugar moieties to acceptor molecules. youtube.com | (Conceptual) Could glycosylate hydroxylated derivatives of this compound during biotransformation. |

Future Directions and Research Perspectives

Rational Design and Synthesis of Advanced 5,7-Dimethoxychromone Analogs

The future of this compound research is heavily reliant on the ability to rationally design and synthesize novel analogs with improved efficacy, selectivity, and pharmacokinetic properties. This involves strategically modifying the core chromone (B188151) structure to enhance its interaction with specific biological targets.

One promising approach is the synthesis of hybrid molecules, which combine the chromone scaffold with other pharmacologically active moieties. For instance, a series of chromone-peptidyl hybrids have been synthesized and evaluated for potential antileishmanial activity, with some derivatives showing promising results. organic-chemistry.org This strategy aims to create bifunctional molecules that can engage with multiple targets or enhance activity through synergistic effects.

Another key strategy involves structure-activity relationship (SAR) studies, where systematic modifications are made to the this compound molecule to understand how different functional groups influence its biological activity. Research has shown that the presence of a hydroxyl group at the C-5 position can be critical for cytotoxic activity in some chromone derivatives. The synthesis of various analogs, such as those with different side chains at the C-2 position (e.g., 2-isopropyl-5,7-dimethoxychromone), allows for a detailed exploration of these relationships.

The design of chromone-containing isosteres—molecules that mimic the structure of clinically useful drugs—is also a significant area of interest. For example, novel chromone-containing analogs of the HIV-1 protease inhibitor ritonavir have been designed and synthesized, demonstrating the potential to adapt the chromone structure to fit the active sites of established drug targets.

Analog Design Strategy Example/Concept Therapeutic Goal
Molecular Hybridization Chromone-peptidyl hybridsAntileishmanial agents
SAR-Guided Modification Synthesis of C-2 side chain analogues (e.g., 2-ethyl, 2-benzyl)Enhanced cytotoxicity and pesticidal activity
Isosteric Replacement Chromone-containing analogues of RitonavirHIV-1 Protease Inhibition
Targeted Synthesis Synthesis of 5,7-dimethoxy-4-methylphthalideIntermediate for Mycophenolic Acid

Future synthetic efforts will focus on creating diverse libraries of these advanced analogs, enabling high-throughput screening and the identification of lead compounds for a variety of diseases.

Exploration of Novel Biological Targets and Therapeutic Applications

While chromones are known for a range of activities, future research will focus on identifying novel and specific biological targets for this compound and its derivatives, thereby expanding their therapeutic applications.

Recent in silico studies have highlighted the potential of this compound as an inhibitor of key proteins associated with the SARS-CoV-2 virus. nih.gov Specifically, computational models predict that it can bind to the main protease (Mpro) and the Receptor Binding Domain (RBD) of the spike protein, which are essential for viral replication and entry into host cells. nih.gov This suggests a promising avenue for the development of new antiviral therapeutics.

Beyond virology, chromone derivatives are being investigated for other infectious diseases. Chromone-peptidyl hybrids, for example, are being rationally repurposed as potential agents against Leishmania donovani, the parasite responsible for visceral leishmaniasis. organic-chemistry.org Furthermore, the design of chromone-based analogs of existing drugs, such as HIV protease inhibitors, points to their potential in combating other viral pathogens.

The anti-cancer potential of chromone derivatives continues to be an active area of research. Studies on related compounds have demonstrated significant cytotoxic activity, indicating that the chromone scaffold could be a valuable starting point for the development of new oncological agents. The exploration of these compounds against a wider range of cancer cell lines and the identification of their specific molecular targets within cancer cells are critical next steps.

Potential Therapeutic Area Biological Target(s) Example Compound/Derivative
Antiviral (COVID-19) SARS-CoV-2 Main protease (Mpro), Spike Protein RBDThis compound, 2-Ethyl-5,7-dimethoxychromone ingentaconnect.com
Antiviral (HIV) HIV-1 ProteaseChromone-containing ritonavir analogues
Antiparasitic Leishmania donovani targetsChromone-peptidyl hybrids organic-chemistry.org
Oncology Various (under investigation)2-Ethyl and 2-benzyl chromone derivatives
Allelopathy Plant growth pathways6,7-Dimethoxychromone researchgate.net

Integration of Advanced Computational Methodologies and Artificial Intelligence in Drug Discovery

The discovery and development of new drugs based on the this compound scaffold is set to be revolutionized by the integration of advanced computational chemistry and artificial intelligence (AI). researchgate.netresearchgate.net These technologies can dramatically accelerate the process, from identifying new drug targets to designing and optimizing novel molecules with desired properties. researchgate.netovid.com

Computational Screening and Target Identification: In silico techniques like molecular docking and molecular dynamics (MD) simulations are already being used to screen libraries of chromones against specific biological targets. A notable study used these methods to evaluate natural chromones, including this compound, as potential inhibitors of SARS-CoV-2 Mpro. nih.gov Such studies can predict binding affinities and identify the most promising candidates for further experimental validation, saving considerable time and resources compared to traditional screening methods. researchgate.net

AI-Driven De Novo Drug Design: AI and machine learning (ML) models are enabling the de novo design of novel drug candidates. researchgate.net Generative models can be trained on vast datasets of known molecules and their properties to design entirely new chromone analogs with specific, optimized characteristics, such as high binding affinity for a target and favorable pharmacokinetic profiles. researchgate.net This approach can explore a much larger chemical space than traditional methods, potentially leading to the discovery of breakthrough compounds. researchgate.net

Predictive Modeling: AI algorithms are also used for Quantitative Structure-Activity Relationship (QSAR) modeling and predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new compounds. researchgate.net By analyzing the structural features of this compound analogs and correlating them with their biological activities, these models can predict the potency and potential liabilities of newly designed molecules before they are even synthesized. An in silico study on chromones against SARS-CoV-2 included an analysis of pharmacokinetic properties and drug-likeness, demonstrating the integration of these predictive tools. nih.gov

Computational Method Application in this compound Research Outcome
Molecular Docking Predicting the binding mode of chromones in the active site of enzymes (e.g., SARS-CoV-2 Mpro, HIV-1 Protease).Identification of key interactions; ranking of potential inhibitors. nih.gov
Molecular Dynamics (MD) Simulations Evaluating the stability of the ligand-protein complex over time.Confirmation of stable binding and interaction patterns. nih.gov
Machine Learning (e.g., QSAR) Predicting biological activity based on molecular structure.Guiding the design of more potent analogs.
Generative AI Models De novo design of novel chromone derivatives.Creation of new molecules with optimized therapeutic properties.
ADMET Prediction In silico analysis of pharmacokinetic and toxicity profiles.Early identification of candidates with good drug-like properties. nih.gov

The synergy between computational methods and experimental validation will create a more efficient and rational drug discovery pipeline for this compound-based therapeutics. researchgate.net

Mechanistic Studies at the Molecular and Cellular Level

A deeper understanding of how this compound exerts its effects at the molecular and cellular levels is crucial for its development as a therapeutic agent. Future research will focus on elucidating its precise mechanisms of action, which can inform rational drug design and identify biomarkers for its activity.

One key area of investigation is the direct inhibition of enzymes. Computational docking studies have provided molecular-level hypotheses for how chromones interact with viral proteases. For example, simulations of chromones binding to the SARS-CoV-2 main protease have identified specific interactions within the substrate-binding pocket. nih.gov Similarly, the docking of chromone analogues into the active site of HIV-1 protease has indicated their capacity to form critical hydrogen bonds with the enzyme receptor. Future experimental studies, such as enzyme kinetics and structural biology (e.g., X-ray crystallography), will be needed to validate these computational predictions and precisely map these interactions.

Another important avenue is the modulation of cellular signaling pathways. The structurally related compound 5,7-dihydroxychromone (B1664638) is known to be a potent activator of the Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant responses. nih.gov It also activates PPARγ and LXRα, which are involved in metabolism and inflammation. nih.gov It is plausible that this compound may act on similar pathways. Future mechanistic studies will likely involve transcriptomics and proteomics to identify which genes and proteins are affected by the compound, followed by targeted experiments to confirm its role in specific pathways like Nrf2 signaling.

Additionally, investigating broader cellular effects, such as the induction of antioxidant activity, is warranted. organic-chemistry.org Understanding these mechanisms will provide a comprehensive picture of the compound's biological activity and guide its therapeutic application.

Sustainable Production Methods for Naturally-Derived this compound

As interest in this compound and its analogs grows, the development of sustainable and scalable production methods becomes paramount. This compound can be found in natural sources such as the plant Artemisia campestris subsp. Maritima. nih.gov However, reliance on direct extraction from wild or cultivated plants can be inefficient and ecologically burdensome. Future research is therefore focused on innovative and environmentally friendly production platforms.

Green Chemistry Synthesis: Traditional chemical syntheses often use harsh reagents and produce hazardous waste. researchgate.net The principles of green chemistry are being applied to develop more sustainable synthetic routes for chromones. researchgate.netosi.lv This includes the use of non-toxic, recyclable catalysts and environmentally benign solvents, such as glycerol, which is a byproduct of biodiesel production. ingentaconnect.comresearchgate.net Techniques like microwave-assisted synthesis are also being employed to reduce reaction times and energy consumption, leading to more efficient and eco-friendly production processes. researchgate.net

Plant Cell Culture Biofactories: A highly promising sustainable method is the use of plant cell cultures. nih.govmdpi.com Instead of harvesting whole plants, cells from a species like Artemisia or Aquilaria can be grown in large-scale bioreactors under controlled conditions. researchgate.netnih.gov This approach offers several advantages: it is independent of geographical and climatic constraints, ensures a consistent and reliable supply, and reduces the ecological impact of agriculture. mdpi.com Research has already demonstrated that cell suspension cultures of Aquilaria sinensis can produce related dimethoxy-chromones, and production can be significantly enhanced through the use of elicitors—compounds that stimulate the plant cells' natural defense pathways to increase the synthesis of these molecules. researchgate.netovid.com

Metabolic Engineering and Synthetic Biology: The most advanced frontier in sustainable production is metabolic engineering. nih.gov This involves transferring the entire biosynthetic pathway for this compound from its native plant into a fast-growing microorganism, such as Escherichia coli or baker's yeast (Saccharomyces cerevisiae). nih.govfrontiersin.org By optimizing the expression of the required enzymes and engineering the host's metabolism to maximize the supply of precursor molecules, these microbial "cell factories" can be designed to produce the compound in large quantities through fermentation. nih.govnih.gov This method allows for highly scalable, cost-effective, and sustainable production that does not rely on plant sources at all. frontiersin.org

Production Method Description Advantages
Green Chemical Synthesis Utilizes eco-friendly solvents (e.g., glycerol), recyclable catalysts, and energy-efficient techniques (e.g., microwaves). ingentaconnect.comresearchgate.netReduced environmental waste, lower toxicity, increased safety. ingentaconnect.comresearchgate.net
Plant Cell Cultures Growing plant cells in controlled bioreactors to produce the target compound. nih.govConsistent supply, not limited by climate, reduced land use, potential for yield enhancement via elicitors. researchgate.netmdpi.com
Metabolic Engineering Reconstructing the biosynthetic pathway in microorganisms like yeast or E. coli. nih.govHighly scalable, rapid production cycles, cost-effective, completely independent of agriculture. frontiersin.org

Q & A

Q. How can 5,7-Dimethoxychromone be synthesized in a laboratory setting, and what are the critical reaction conditions to optimize yield?

Methodological Answer: The synthesis typically involves the methoxylation of chromone precursors. A common approach is the Claisen-Schmidt condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes, followed by selective methylation using dimethyl sulfate or methyl iodide under alkaline conditions . Key parameters include temperature control (60–80°C), stoichiometric ratios of reactants (1:1.2 for aldehyde:ketone), and inert atmosphere (N₂) to prevent oxidation. Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting catalyst concentration (e.g., NaOH or KOH at 5–10 mol%) .

Q. What analytical techniques are most effective for confirming the purity and structural identity of this compound?

Methodological Answer: Combined spectroscopic methods are essential:

  • NMR : ¹H NMR (δ 6.2–6.4 ppm for H-3, δ 3.8–3.9 ppm for methoxy groups) and ¹³C NMR (δ 182–184 ppm for carbonyl) confirm substitution patterns .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 280 nm) and ESI-MS ([M+H]⁺ at m/z 291.1) assess purity (>95%) .
  • FT-IR : Absorbance bands at 1650–1680 cm⁻¹ (C=O) and 1250–1270 cm⁻¹ (C-O-C) validate functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Control : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or skin contact .
  • Storage : Store in amber glass containers at 2–8°C under inert gas (argon) to prevent photodegradation and oxidation .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal as hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro and in vivo models?

Methodological Answer: Contradictions often arise from variability in experimental design:

  • Dosage : Standardize dose ranges (e.g., 10–100 µM for in vitro, 10–50 mg/kg for in vivo) and administration routes (oral vs. intraperitoneal) .
  • Model Systems : Compare results across cell lines (e.g., HepG2 vs. RAW264.7) and animal models (e.g., murine vs. zebrafish) to assess species-specific responses .
  • Control for Metabolites : Use LC-MS to identify metabolites in biological matrices, as rapid glucuronidation may reduce bioavailability .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in pharmacological studies?

Methodological Answer:

  • Co-solvent Systems : Use DMSO-PEG 400 mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Nanoformulations : Encapsulate in liposomes (phosphatidylcholine/cholesterol) or polymeric nanoparticles (PLGA) to prolong circulation time .
  • Prodrug Design : Synthesize acetylated or glycosylated derivatives to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .

Q. How can computational methods predict the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or NF-κB) .
  • QSAR Modeling : Apply Gaussian or MOE software to correlate electronic parameters (HOMO-LUMO gaps, logP) with antioxidant or anti-inflammatory activity .
  • MD Simulations : Run GROMACS simulations (>100 ns) to assess stability of ligand-receptor complexes under physiological conditions .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation products via UPLC-PDA .
    • Thermal Stability : Heat samples (40–80°C) in dry and humid conditions; monitor using TGA-DSC .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models .

Data Analysis & Reproducibility

Q. How should researchers address variability in chromatographic data when quantifying this compound in complex matrices?

Methodological Answer:

  • Internal Standards : Use deuterated analogs (e.g., this compound-d₃) to correct for matrix effects in LC-MS .
  • Calibration Curves : Prepare in triplicate across three days to assess inter-day precision (RSD < 5%) .
  • SPE Cleanup : Apply C18 solid-phase extraction to remove interfering compounds from biological samples .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioassays?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for normal distributions; Kruskal-Wallis for nonparametric data) .
  • Bootstrap Resampling : Assess confidence intervals for small sample sizes (n < 6) .

Methodological Validation

Q. How can researchers validate the reproducibility of enzyme inhibition assays involving this compound?

Methodological Answer:

  • Inter-Laboratory Trials : Share standardized protocols (e.g., substrate concentration, incubation time) with collaborators to cross-validate results .
  • Positive Controls : Include reference inhibitors (e.g., quercetin for antioxidant assays) to ensure assay sensitivity .
  • Blinded Analysis : Assign sample IDs randomly to minimize observer bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.